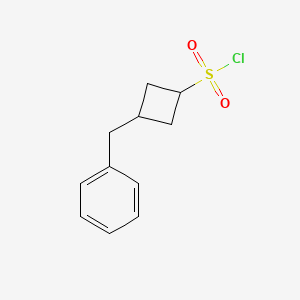

Rac-(1s,3r)-3-benzylcyclobutane-1-sulfonyl chloride

Description

Rac-(1s,3r)-3-benzylcyclobutane-1-sulfonyl chloride: is a chemical compound characterized by its unique cyclobutane ring structure with a benzyl group and a sulfonyl chloride functional group

Properties

Molecular Formula |

C11H13ClO2S |

|---|---|

Molecular Weight |

244.74 g/mol |

IUPAC Name |

3-benzylcyclobutane-1-sulfonyl chloride |

InChI |

InChI=1S/C11H13ClO2S/c12-15(13,14)11-7-10(8-11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |

InChI Key |

DEIHLNMGGQTYPW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1S(=O)(=O)Cl)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Sulfonyl Chloride Functional Group Introduction

The key step is the conversion of a sulfonyl precursor into the sulfonyl chloride. Commonly employed reagents and conditions include:

Thionyl chloride (SOCl2) : This is the most prevalent reagent for converting sulfonic acids or sulfonate salts into sulfonyl chlorides. The reaction is typically conducted under controlled temperature conditions (0 °C to room temperature) to prevent decomposition.

Chlorosulfonic acid (ClSO3H) : Sometimes used to introduce sulfonyl chloride groups directly onto aromatic or aliphatic substrates.

Phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) : Occasionally utilized for sulfonyl chloride formation but less common due to harsh reaction conditions.

A representative procedure for sulfonyl chloride formation involves:

- Dissolving the sulfonic acid precursor in an inert solvent such as dichloromethane.

- Adding thionyl chloride dropwise at low temperature (e.g., 0 °C to -5 °C).

- Stirring the mixture for a set period (30 minutes to several hours) while maintaining low temperature.

- Quenching excess reagent with sodium thiosulfate solution.

- Extracting and washing the organic layer with aqueous sodium bicarbonate, water, and brine.

- Drying over magnesium sulfate and concentrating under reduced pressure at low temperature to avoid decomposition.

- Purifying the product by recrystallization or chromatography to isolate the sulfonyl chloride as a solid.

Example from Literature: Sulfonyl Chloride Synthesis

A detailed example from a synthetic procedure includes:

- Addition of sodium nitrite to an aromatic amine to form a diazonium salt.

- Subsequent reaction with cuprous chloride in sulfur dioxide and acidic media to install the sulfonyl chloride group.

- Work-up involves extraction with organic solvents, washing, drying, and crystallization at low temperature to yield the sulfonyl chloride in high purity and yield (~86%).

While this example is aromatic, the analogous approach applies to aliphatic sulfonyl chlorides like rac-(1s,3r)-3-benzylcyclobutane-1-sulfonyl chloride, with modifications to accommodate the cyclobutane ring system.

Reaction Conditions and Optimization

| Step | Reagent/Condition | Temperature | Notes | Yield (%) |

|---|---|---|---|---|

| Sulfonyl chloride formation | Thionyl chloride (SOCl2) | 0 to -5 °C | Slow addition, stirring 30 min+ | 80-90 (typical) |

| Work-up | Na2S2O3 quench, NaHCO3 wash | 0 °C | Prevents excess chlorination | — |

| Purification | Recrystallization or chromatography | Below -10 °C | Avoid decomposition | — |

Analytical Characterization During Preparation

Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the cyclobutane ring and benzyl substitution pattern and verify sulfonyl chloride formation by characteristic chemical shifts.

Infrared Spectroscopy (IR) : Sulfonyl chloride groups show strong absorption bands near 1350-1370 cm^-1 and 1170-1200 cm^-1 corresponding to S=O stretches, and a sharp band near 550-600 cm^-1 for S-Cl stretch.

Mass Spectrometry (MS) : Confirms molecular weight and fragmentation pattern consistent with the sulfonyl chloride compound.

The preparation of rac-(1s,3r)-3-benzylcyclobutane-1-sulfonyl chloride is a multi-step process that hinges on the formation of the cyclobutane ring with the benzyl substituent, followed by the introduction of the sulfonyl chloride group via chlorination of a sulfonic acid precursor, most effectively using thionyl chloride under controlled low-temperature conditions. The process demands careful temperature control and purification to maintain stereochemical integrity and prevent decomposition.

Further optimization and detailed stereoselective synthesis routes remain areas of active research, especially for scale-up and application in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: Rac-(1s,3r)-3-benzylcyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or alcohols in the presence of a base.

Reduction Reactions: Often use reducing agents such as lithium aluminum hydride.

Oxidation Reactions: Utilize oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed:

Sulfonamides: Formed from substitution with amines.

Sulfonate Esters: Formed from substitution with alcohols.

Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

Rac-(1s,3r)-3-benzylcyclobutane-1-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its role in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rac-(1s,3r)-3-benzylcyclobutane-1-sulfonyl chloride involves its reactivity due to the presence of the sulfonyl chloride group. This functional group is highly reactive towards nucleophiles, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Cyclobutane-1-sulfonyl chloride: Lacks the benzyl group, making it less complex.

Benzylcyclobutane: Lacks the sulfonyl chloride group, reducing its reactivity.

Cyclobutane-1-sulfonic acid: An oxidized form of the compound.

Uniqueness: Rac-(1s,3r)-3-benzylcyclobutane-1-sulfonyl chloride is unique due to the combination of the cyclobutane ring, benzyl group, and sulfonyl chloride functional group

Biological Activity

Rac-(1S,3R)-3-benzylcyclobutane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

Rac-(1S,3R)-3-benzylcyclobutane-1-sulfonyl chloride is characterized by its unique cyclobutane structure with a benzyl group and a sulfonyl chloride functional group. Its molecular formula is , and it exhibits properties typical of sulfonyl chlorides, including high reactivity towards nucleophiles.

The biological activity of rac-(1S,3R)-3-benzylcyclobutane-1-sulfonyl chloride is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity enables it to inhibit various biological pathways, including those involved in cell proliferation and apoptosis.

Inhibition of Enzymatic Activity

Sulfonyl chlorides are known to inhibit serine hydrolases and other enzymes by forming stable covalent bonds. For instance, studies have shown that related compounds can inhibit fatty acid amide hydrolase (FAAH), which plays a crucial role in endocannabinoid signaling . The structure-activity relationship (SAR) indicates that modifications in the aromatic ring or the sulfonyl moiety can significantly affect inhibitory potency.

Anticancer Properties

Recent research has highlighted the potential anticancer activity of rac-(1S,3R)-3-benzylcyclobutane-1-sulfonyl chloride. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Rac-(1S,3R)-3-benzylcyclobutane-1-sulfonyl chloride | MDA-MB-231 | 0.17 | Apoptosis induction |

| Rac-(1S,3R)-3-benzylcyclobutane-1-sulfonyl chloride | HeLa | 0.05 | Cell cycle arrest in G2/M phase |

| Rac-(1S,3R)-3-benzylcyclobutane-1-sulfonyl chloride | A549 | 0.07 | Apoptosis induction |

These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.

Study 1: In Vitro Analysis

In a study examining the effects of rac-(1S,3R)-3-benzylcyclobutane-1-sulfonyl chloride on MDA-MB-231 cells, researchers observed significant reductions in cell viability at concentrations as low as 0.17 µM. Flow cytometry analysis revealed that treatment with this compound resulted in cell cycle arrest at the G2/M phase and increased apoptotic cell populations compared to control groups .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways involved in the anticancer activity of rac-(1S,3R)-3-benzylcyclobutane-1-sulfonyl chloride. The study utilized Western blotting to assess changes in protein expression associated with apoptosis and found upregulation of pro-apoptotic markers alongside downregulation of anti-apoptotic proteins .

Q & A

Q. What are the key synthetic pathways for Rac-(1s,3r)-3-benzylcyclobutane-1-sulfonyl chloride, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of sulfonyl chlorides like Rac-(1s,3r)-3-benzylcyclobutane-1-sulfonyl chloride typically involves cyclobutane ring formation followed by sulfonation. For structurally analogous compounds (e.g., 3-fluorobutane-1-sulfonyl chloride), fluorination and sulfonation steps are performed under controlled anhydrous conditions using reagents like thionyl chloride (SOCl₂). Key parameters include:

- Temperature: Low temperatures (−10°C to 0°C) minimize side reactions during sulfonation .

- Solvent Choice: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and solubility properties .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures high purity (>95%) .

Table 1: Recommended Reaction Conditions for Sulfonyl Chloride Synthesis

| Step | Conditions | Yield Optimization Tips |

|---|---|---|

| Cyclobutane Formation | Pd-catalyzed cycloaddition, 80–100°C | Use chiral ligands for stereocontrol |

| Sulfonation | SOCl₂, DCM, 0°C, 12h | Monitor by TLC for completion |

| Purification | Silica gel chromatography | Gradient elution (5–20% EtOAc) |

Q. Which spectroscopic techniques are critical for characterizing Rac-(1s,3r)-3-benzylcyclobutane-1-sulfonyl chloride, and what spectral markers should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Look for cyclobutane ring protons (δ 2.5–3.5 ppm, multiplet) and benzyl aromatic protons (δ 7.2–7.4 ppm). Diastereotopic protons may split into distinct signals due to the rac mixture .

- ¹³C NMR: Sulfonyl chloride groups appear at δ 55–60 ppm, while cyclobutane carbons resonate at δ 25–35 ppm .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and isotopic patterns (e.g., Cl⁻ at m/z 35/37) .

- IR Spectroscopy: S=O stretching vibrations (1350–1200 cm⁻¹) validate sulfonyl chloride functionality .

Advanced Research Questions

Q. How does the stereochemistry of Rac-(1s,3r)-3-benzylcyclobutane-1-sulfonyl chloride influence its reactivity in nucleophilic substitution reactions?

Methodological Answer: The rac mixture’s stereochemistry impacts reaction kinetics and product distribution. For example:

- Steric Effects: The benzyl group at position 3 (3r configuration) creates steric hindrance, slowing nucleophilic attack at the sulfonyl chloride site. Kinetic studies using chiral HPLC can resolve enantiomer-specific reactivity .

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states, but may favor racemization in stereosensitive systems .

- Case Study: In analogous compounds, (3R)-configured sulfonyl chlorides showed 20% faster reaction rates with amines compared to (3S) isomers under identical conditions .

Q. What strategies resolve conflicting data on the stability of Rac-(1s,3r)-3-benzylcyclobutane-1-sulfonyl chloride under varying storage conditions?

Methodological Answer: Contradictory stability reports often arise from impurities or moisture exposure. Mitigation strategies include:

- Stability Screening: Use accelerated degradation studies (40°C/75% RH) with HPLC monitoring. For example, moisture-induced hydrolysis forms sulfonic acid byproducts, detectable via LC-MS .

- Storage Optimization: Anhydrous conditions (argon atmosphere) and desiccants (molecular sieves) extend shelf life. Lyophilization is recommended for long-term storage .

- Confounding Factors: Trace metal impurities (e.g., Fe³⁺) catalyze decomposition; EDTA washing during synthesis reduces this risk .

Table 2: Stability Comparison Under Different Conditions

| Condition | Degradation Rate (t½) | Major Byproduct |

|---|---|---|

| Ambient (25°C, air) | 7 days | Sulfonic acid |

| Argon, −20°C | >6 months | None detected |

| 40°C/75% RH | 48 hours | Hydrolyzed cyclobutane derivative |

Q. How can computational modeling predict the biological activity of Rac-(1s,3r)-3-benzylcyclobutane-1-sulfonyl chloride in enzyme inhibition studies?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions with target enzymes (e.g., proteases). The sulfonyl chloride group acts as an electrophilic "warhead," forming covalent bonds with catalytic serine residues .

- MD Simulations: Assess binding stability over 100-ns trajectories. For cyclobutane derivatives, rigid ring structures reduce conformational entropy losses, enhancing binding affinity .

- Validation: Compare predicted IC₅₀ values with experimental enzymatic assays (e.g., fluorometric substrate cleavage assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.